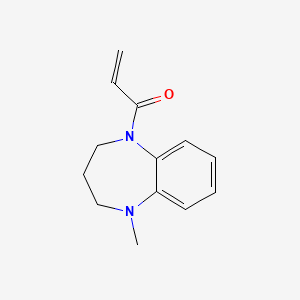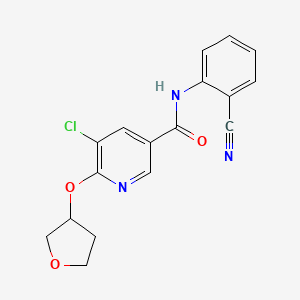
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely studied for its potential applications in scientific research. It was first synthesized in 1983 by the pharmaceutical company Hoffmann-La Roche, and since then, it has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By binding to the benzodiazepine site, 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 enhances the effects of GABA on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 has been shown to have a variety of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 in lab experiments is its specificity for the benzodiazepine site of the GABA-A receptor, which allows for targeted investigation of this receptor system. However, one limitation of using 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 is its partial agonist activity, which can complicate interpretation of results and make it difficult to compare its effects to those of full agonists or antagonists.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513, including investigations of its effects on different subtypes of the GABA-A receptor and its potential therapeutic applications in the treatment of anxiety, insomnia, and other disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 involves several steps, including the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form 1-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one. This intermediate is then reacted with methyl iodide to form 1-(2-chlorophenyl)-3-methoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one, which is subsequently reacted with propargyl bromide to form 1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor system, which is the primary target of benzodiazepines. It has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor, and its effects on receptor function have been studied extensively.
Eigenschaften
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(16)15-10-6-9-14(2)11-7-4-5-8-12(11)15/h3-5,7-8H,1,6,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTNDPZTBJEPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=CC=CC=C21)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)



![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)

![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)



![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)
![5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2925361.png)
![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)